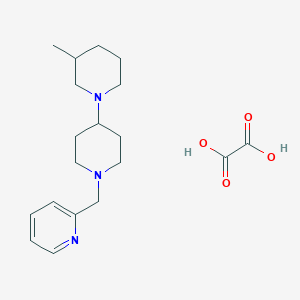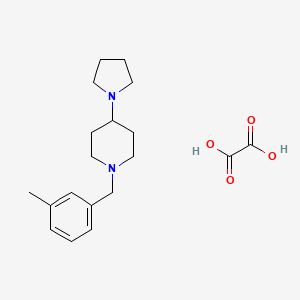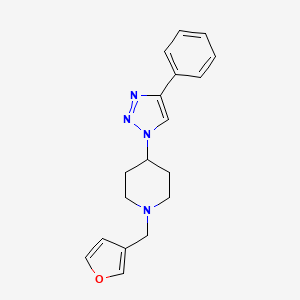![molecular formula C15H15ClN4O2 B3968042 4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968042.png)
4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Descripción general
Descripción
4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol), commonly known as CPMMP, is a synthetic compound with potential applications in scientific research. This compound is a member of the pyrazolone family and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial Activity
4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) and its derivatives have demonstrated significant antibacterial activity. A study by Bhavanarushi et al. (2013) found that compounds with a trifluoromethyl group, in particular, showed excellent antibacterial efficacy against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Bhavanarushi et al., 2013).
Antiviral Activity
In the field of virology, 4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) derivatives have been researched for their antiviral properties. Sujatha et al. (2009) conducted a study that found specific compounds in this category to have potent antiviral activity against the peste des petits ruminant virus, exceeding the effectiveness of the standard drug ribavirin (Sujatha et al., 2009).
Corrosion Inhibition
The derivatives of 4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) have also been explored for their potential in corrosion inhibition, particularly in the petroleum industry. Singh et al. (2020) investigated these compounds' effectiveness in protecting N80 steel in a simulated acidizing environment, demonstrating significant corrosion mitigation (Singh et al., 2020).
Green Chemistry Applications
The synthesis of these compounds aligns with principles of green chemistry. For instance, Mosaddegh et al. (2014) and Hasaninejed et al. (2013) described eco-friendly methods for synthesizing these derivatives, emphasizing the use of environmentally benign catalysts and procedures (Mosaddegh et al., 2014), (Hasaninejed et al., 2013)
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-7-11(14(21)19-17-7)13(9-3-5-10(16)6-4-9)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJYWAVEMQWCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)Cl)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321356 | |
| Record name | 4-[(4-chlorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
431923-12-5 | |
| Record name | 4-[(4-chlorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967961.png)
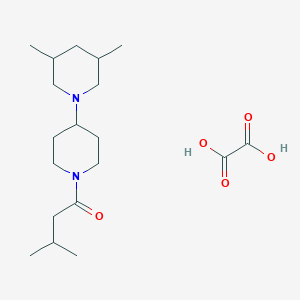
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate hydrochloride](/img/structure/B3967974.png)
![trans-4-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B3967978.png)
![1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967984.png)
![N-benzyl-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3967998.png)
![N-{3-[4-(3-methylbutoxy)phenyl]-3-oxopropyl}isoleucine](/img/structure/B3968002.png)
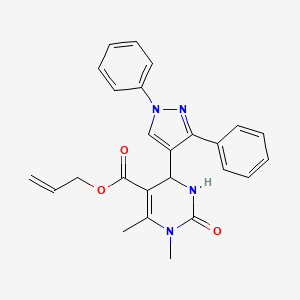
![N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3968012.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968027.png)
